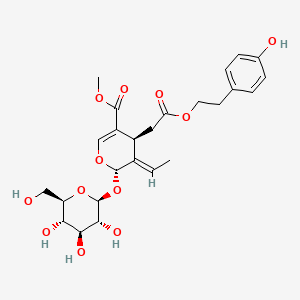

Ligustroside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Ligstroside is a naturally occurring secoiridoid glycoside found in various plants, most notably in the leaves and fruits of olive trees (Olea europaea L.) []. While research on ligstroside is not as extensive as its close relative oleuropein, it has garnered interest in the scientific community due to its potential health benefits. Here's a breakdown of its current applications in scientific research:

Anti-inflammatory Properties

Studies suggest that ligstroside might possess anti-inflammatory properties. In vitro (performed in a test tube) experiments have shown that ligstroside can inhibit the production of inflammatory mediators like cytokines and enzymes involved in the inflammatory response []. However, further in vivo (performed in a living organism) studies are needed to confirm these findings and understand its mechanism of action.

Antioxidant Activity

Ligstroside exhibits antioxidant properties, which could contribute to its potential health benefits. Research indicates that ligstroside can scavenge free radicals, molecules that can damage cells and contribute to various diseases []. However, more research is required to determine its effectiveness in vivo and its potential applications in disease prevention.

Other Potential Applications

Preliminary research suggests ligstroside might have other potential applications, including:

- Neuroprotective effects: Some studies suggest that ligstroside might have neuroprotective properties, potentially benefiting conditions like neurodegenerative diseases []. However, more research is needed to understand its mechanism and effectiveness.

- Antimicrobial activity: Limited research suggests that ligstroside might have some antimicrobial activity []. However, further investigation is needed to determine its effectiveness against specific pathogens.

Ligustroside is a bioactive compound primarily derived from the Ligustrum genus, particularly from the leaves and fruits of Ligustrum lucidum. It belongs to the class of secoiridoids, which are known for their diverse biological activities. Ligustroside has been identified for its potential health benefits, including antioxidant and anti-inflammatory properties. Its chemical structure consists of a glucose moiety linked to a phenolic compound, which contributes to its bioactivity and stability in various biological systems .

- There is currently limited information available on the safety profile of ligstroside.

- As with any scientific research involving new compounds, following proper safety protocols is essential when handling ligstroside.

- Hydrolysis: Ligustroside can be hydrolyzed to yield ligustrosidic acid and glucose, a reaction that can be catalyzed by enzymes or acidic conditions.

- Oxidation: The phenolic components of ligustroside are susceptible to oxidation, which can lead to the formation of reactive oxygen species. This property is significant in its role as an antioxidant.

- Reduction: In the presence of reducing agents, ligustroside may undergo reduction reactions that modify its functional groups, potentially altering its biological activity .

Ligustroside exhibits a range of biological activities that contribute to its therapeutic potential:

- Antioxidant Activity: It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with chronic diseases .

- Anti-inflammatory Effects: Research indicates that ligustroside can reduce proinflammatory cytokines, enhancing immune responses and potentially alleviating conditions such as colitis .

- Gut Microbiota Modulation: Studies have demonstrated that ligustroside can alter gut microbiota composition, promoting beneficial bacterial populations while inhibiting pathogenic strains .

Ligustroside can be synthesized through various methods:

- Natural Extraction: The most common method involves extracting ligustroside from plant sources like Ligustrum lucidum using solvents such as ethanol or methanol.

- Chemical Synthesis: Synthetic approaches may include glycosylation reactions where glucose is linked to phenolic precursors under controlled conditions.

- Biotransformation: Enzymatic processes using specific microorganisms can also be employed to convert precursor compounds into ligustroside .

Several compounds share structural or functional similarities with ligustroside. Here are some notable examples:

| Compound Name | Structure Type | Key Biological Activity | Unique Feature |

|---|---|---|---|

| Oleuropein | Secoiridoid | Antioxidant, anti-inflammatory | Found in olives; strong anti-cancer properties |

| Salidroside | Phenylpropanoid | Adaptogenic, neuroprotective | Derived from Rhodiola rosea; enhances physical performance |

| Ligustrosidic Acid | Secoiridoid | Antioxidant, anti-inflammatory | Hydrolysis product of ligustroside; retains similar activities |

Ligustroside stands out due to its specific effects on gut microbiota modulation and its unique extraction sources compared to these similar compounds. Its comprehensive biological activity profile makes it a promising candidate for further research and application in health sciences .

The biosynthesis of ligustroside in plant systems follows a complex, highly regulated pathway that involves multiple enzymatic steps and cellular compartments. The endogenous production begins with the formation of universal terpenoid precursors through two parallel pathways: the mevalonate pathway in the cytoplasm and the methylerythritol phosphate pathway in plastids [1] [2].

Precursor Formation and Early Biosynthetic Steps

The initial formation of isopentenyl diphosphate and dimethylallyl diphosphate represents the crucial branch point between primary and secondary metabolism in ligustroside-producing plants [3] [4]. In the cytoplasmic mevalonate pathway, acetyl-coenzyme A acetyltransferase catalyzes the condensation of two acetyl-coenzyme A molecules, followed by hydroxymethylglutaryl-coenzyme A synthase and the rate-limiting hydroxymethylglutaryl-coenzyme A reductase [4] [5]. Parallel to this, the plastidial methylerythritol phosphate pathway initiates with 1-deoxy-D-xylulose-5-phosphate synthase, which has been identified as a regulatory bottleneck in many secoiridoid-producing species [4].

The convergence of these pathways occurs through geranyl diphosphate synthase, which catalyzes the formation of geranyl diphosphate from the universal precursors [4] [5]. This enzyme has been characterized in multiple ligustroside-producing species, with expression levels showing significant correlation with final secoiridoid accumulation patterns. Geraniol synthase subsequently converts geranyl diphosphate to geraniol, establishing the monoterpene scaffold that serves as the foundation for all downstream secoiridoid derivatives [6] [4].

Iridoid Scaffold Construction

The transformation of geraniol into the characteristic iridoid skeleton represents one of the most structurally complex steps in the biosynthetic pathway. Geraniol 10-hydroxylase, a cytochrome P450 enzyme anchored to the endoplasmic reticulum, catalyzes the stereospecific hydroxylation of geraniol to produce 10-hydroxygeraniol [6] [4]. This reaction requires NADPH as a cofactor and exhibits high substrate specificity, contributing to the overall flux control through the pathway.

8-hydroxygeraniol oxidoreductase subsequently oxidizes 10-hydroxygeraniol to form 8-oxogeranial, the immediate precursor for cyclization [4] [5]. The enzyme exhibits high expression levels in aerial plant parts, particularly in leaves and developing fruits, correlating with the tissue-specific accumulation patterns observed for ligustroside and related secoiridoids [5]. Transcriptomic analyses have revealed that 8-hydroxygeraniol oxidoreductase expression is responsive to developmental signals and environmental stress conditions, suggesting multiple layers of pathway regulation.

Iridoid synthase represents the most mechanistically unique enzyme in the pathway, coupling NAD(P)H-dependent reduction with subsequent cyclization to form the characteristic cyclopentane-dihydropyran structure [6] [7]. The enzyme exhibits remarkable substrate specificity and has been successfully characterized from multiple plant species, including olive, where it likely generates the monoterpene scaffold of ligustroside precursors [7]. Functional expression studies in Escherichia coli have confirmed the catalytic activity and demonstrated the enzyme's central role in determining flux through the secoiridoid pathway [8] [9].

Secoiridoid-Specific Modifications

The conversion of iridoid intermediates to secoiridoid derivatives involves ring-opening reactions catalyzed by specialized cytochrome P450 enzymes. Secologanin synthase catalyzes the unusual ring-opening reaction using loganin as substrate, generating secologanin through a complex mechanism involving electron transfer and molecular rearrangement [4]. Multiple isoforms of secologanin synthase have been identified in ligustroside-producing species, with divergent expression patterns suggesting specialized physiological roles [4].

7-deoxyloganetic acid glucosyl transferase has emerged as a critical regulatory enzyme in the pathway, with expression levels often correlating inversely with overall secoiridoid accumulation [4]. This apparent paradox suggests that the enzyme may function as a rate-limiting step, making it an attractive target for metabolic engineering approaches aimed at enhancing ligustroside production. The enzyme exhibits high catalytic specificity toward 7-deoxyloganetic acid and shows tissue-specific expression patterns that align with secoiridoid accumulation profiles [10].

Tissue-Specific Expression and Regulation

Comprehensive transcriptomic analyses have revealed complex spatial and temporal regulation of ligustroside biosynthetic genes [10] [4] [5]. The majority of pathway enzymes show highest expression in aerial plant parts, particularly leaves and developing fruits, with relatively lower expression in root tissues [5]. This distribution pattern correlates closely with the observed accumulation of ligustroside and related secoiridoids, suggesting coordinated transcriptional control of the entire pathway.

Environmental factors significantly influence pathway gene expression, with responses to light, temperature, and biotic stress affecting multiple enzymatic steps simultaneously [11] [12]. Gibberellic acid treatment has been shown to upregulate several secoiridoid biosynthetic genes, providing a potential mechanism for enhancing natural production levels in cultivated species [12]. These findings suggest that optimization of growing conditions could significantly impact ligustroside yields in agricultural settings.

Enzymatic Hydrolysis and Derivative Formation

Enzymatic hydrolysis represents a critical aspect of ligustroside metabolism, both in terms of natural derivative formation and biotechnological applications for compound modification. The hydrolytic pathways involve multiple enzyme classes, each contributing to the generation of bioactive derivatives with distinct pharmacological properties.

β-Glucosidase-Mediated Hydrolysis

β-glucosidases play a central role in ligustroside metabolism, catalyzing the hydrolysis of the glycosidic bond to produce ligustroside aglycone and glucose [13] [14]. Multiple β-glucosidase isoforms have been characterized from ligustroside-producing plants, with varying substrate specificities and tissue distribution patterns [15] [16]. The enzyme family exhibits broad substrate tolerance, enabling hydrolysis of not only ligustroside but also related secoiridoid glucosides such as oleuropein and secologanoside derivatives [17] [15].

Endogenous β-glucosidases from olive fruits have demonstrated remarkable efficiency in ligustroside hydrolysis, with complete conversion achieved within 30 minutes under optimal conditions [13] [18]. The enzymatic process generates ligustroside aglycone, which subsequently undergoes spontaneous rearrangement to form multiple stereoisomeric products [13] [19]. These aglycone derivatives exhibit enhanced biological activities compared to the parent glucoside, making enzymatic hydrolysis an attractive strategy for bioactive compound generation.

Microbial β-glucosidases have also proven effective for ligustroside hydrolysis, with enzymes from Aspergillus niger, Myceliophthora thermophila, and various Lactobacillus strains showing high catalytic activity [13] [20]. Thermophilic β-glucosidases offer particular advantages for industrial applications, maintaining stability at elevated temperatures and enabling more efficient bioprocessing conditions [18]. Ultrasound-assisted enzymatic hydrolysis has been developed to enhance reaction rates, achieving complete ligustroside conversion within 18.75 minutes [13].

Derivative Formation Through Enzymatic Modification

Beyond simple hydrolysis, enzymatic systems can generate diverse ligustroside derivatives through targeted modifications of specific functional groups. Lipase-mediated hydrolysis of ester bonds produces compounds such as hydroxytyrosol and elenolic acid derivatives, each exhibiting distinct biological activities [20]. Acyltransferases can catalyze the reverse reaction, enabling the synthesis of novel ester derivatives with potentially enhanced pharmacological properties [18].

The enzymatic hydrolysis of isoligustroside and related compounds generates unique rearrangement products through non-enzymatic processes following the initial enzymatic cleavage [19]. These products, characterized by complex stereochemical arrangements, exhibit moderate cytotoxic activities against various cancer cell lines, demonstrating the value of enzymatic modification for generating bioactive derivatives [19]. The structural diversity achieved through enzymatic processing significantly expands the chemical space accessible from ligustroside precursors.

Cascade enzymatic systems have been developed to achieve multi-step transformations in single reaction vessels [18]. Two-step biotransformation processes combining β-glucosidase and acyltransferase activities have demonstrated excellent yields for hydroxytyrosol production from oleuropein, with potential applications for ligustroside processing [18]. These systems offer advantages in terms of substrate utilization efficiency and product selectivity compared to sequential processing approaches.

Substrate Specificity and Reaction Conditions

Detailed characterization of enzymatic hydrolysis reveals complex substrate specificity patterns that influence both reaction efficiency and product distribution [14] [15]. β-glucosidases from different sources exhibit varying preferences for ligustroside versus related secoiridoid substrates, enabling selective processing of complex plant extracts [17]. pH optimization studies have identified optimal conditions ranging from pH 4.5 to 6.5 for most β-glucosidase systems, with temperature optima between 40-50°C for thermostable variants [13] [18].

The substrate inhibition phenomenon observed with some β-glucosidase systems limits reaction efficiency at high ligustroside concentrations [14]. Product inhibition by glucose and ligustroside aglycone can also impact overall conversion rates, necessitating optimization of reaction conditions and enzyme concentrations [13]. Fed-batch reactor designs have been developed to maintain optimal substrate and product concentrations throughout the hydrolysis process.

Cofactor requirements for optimal enzymatic activity include metal ions and reducing agents, with manganese and magnesium showing positive effects on reaction rates [13]. The presence of organic solvents can enhance substrate solubility while potentially affecting enzyme stability, requiring careful optimization of reaction media composition [20]. Immobilization of enzymes on solid supports has been explored to improve operational stability and enable enzyme reuse in industrial applications.

Chemical Synthesis Strategies for Ligustroside and Analogues

Chemical synthesis approaches for ligustroside and related secoiridoids encompass both total synthesis strategies starting from simple precursors and semi-synthetic approaches utilizing naturally abundant related compounds. These methods provide controlled access to ligustroside and enable the preparation of structural analogues for structure-activity relationship studies.

Total Synthesis Approaches

Total synthesis of ligustroside requires the construction of the complex secoiridoid framework containing multiple stereocenters and functional groups. Key synthetic challenges include the formation of the dihydropyran ring system, installation of the ethylidene side chain with correct stereochemistry, and attachment of the glucose and phenolic ester moieties [21] [22]. Modern synthetic strategies have employed various cyclization methodologies, including hetero Diels-Alder reactions, metal-catalyzed cyclizations, and radical cascade processes [21] [23].

The hetero Diels-Alder approach utilizes enol ether substrates and α,β-unsaturated esters to construct the dihydropyran core with high stereoselectivity [21]. Copper-catalyzed asymmetric cycloadditions using chiral box ligands have achieved diastereomeric ratios of 5:1 for the desired stereoisomer [21]. Subsequent functional group manipulations, including selective reductions, decarbonylation reactions, and protecting group strategies, enable conversion to the target secoiridoid framework.

Palladium-catalyzed cyclization strategies have proven particularly effective for constructing the bicyclic systems found in related iridoid structures [24]. These methods typically employ α-allyl palladium intermediates generated from appropriate precursors, followed by intramolecular cyclization to form the cyclopentane ring. Stereocontrolled approaches using chiral auxiliaries or asymmetric catalysis have been developed to ensure correct absolute configuration in the final products [21].

Semi-Synthetic Strategies

Semi-synthetic approaches offer more efficient access to ligustroside by utilizing naturally abundant precursors such as oleuropein, which shares the core secoiridoid structure but differs in the phenolic substitution pattern [25]. Selective demethylation and functional group interconversion strategies have been developed to convert oleuropein derivatives to ligustroside analogues [26] [25]. These approaches typically require fewer synthetic steps and can achieve higher overall yields compared to total synthesis.

Solid acid-catalyzed transformations have emerged as particularly valuable tools for secoiridoid interconversion [26]. One-step synthesis of complex secoiridoid derivatives from oleuropein has been achieved using heterogeneous acid catalysts, with selectivity controlled through choice of catalyst and reaction conditions [26]. These methods offer advantages in terms of scalability and environmental impact compared to traditional solution-phase approaches.

Selective ester hydrolysis represents a key transformation in semi-synthetic strategies, enabling differential modification of the multiple ester functionalities present in secoiridoid structures [26]. Density functional theory calculations have provided insights into the mechanistic details of these transformations, revealing the formation of tetrahedral intermediates and guiding optimization of reaction conditions [26]. The ability to selectively modify specific functional groups enables access to diverse structural analogues from common precursors.

Synthetic Challenges and Solutions

The inherent instability of secoiridoid compounds presents significant challenges for chemical synthesis approaches [21] [22]. The dialdehydic functionality is particularly susceptible to decomposition under basic conditions, while the dihydropyran ring can undergo acid-catalyzed rearrangements [26]. Careful optimization of reaction conditions, including temperature, pH, and reaction time, is essential for achieving acceptable yields in synthetic transformations.

Protecting group strategies have been developed to mask reactive functionalities during multi-step synthesis sequences [21] [22]. Benzyl ethers, acetate esters, and silyl ethers have proven effective for protecting hydroxyl groups, while ketal formation can protect aldehydic functionalities [21]. The choice of protecting groups must balance stability requirements with the ease of deprotection under mild conditions that preserve the secoiridoid framework.

Stereochemical control represents another major challenge in ligustroside synthesis, given the multiple stereocenters present in the molecule [21] [22]. Asymmetric catalysis, chiral auxiliaries, and stereoselective reaction conditions have all been employed to address this challenge [21]. Analytical methods including nuclear magnetic resonance spectroscopy and mass spectrometry are essential for confirming the stereochemical identity of synthetic products.

Scale-Up Considerations

The development of scalable synthetic routes for ligustroside requires consideration of cost, safety, and environmental factors [25]. Catalytic methods that avoid stoichiometric metallic reagents are preferred for large-scale applications [26]. Solvent selection must balance reaction efficiency with environmental and safety considerations, favoring green solvents where possible [25].

Recovery and reuse of catalysts and reagents can significantly improve the economics of synthetic processes [26]. Solid acid catalysts have demonstrated reusability over multiple cycles with minimal loss of activity [26]. Similarly, immobilized enzymes can be recovered and reused in semi-synthetic approaches involving enzymatic steps [18].

Process optimization studies have identified key parameters affecting yield, selectivity, and throughput in ligustroside synthesis [26] [25]. Temperature control, mixing efficiency, and reagent addition rates all influence reaction outcomes and must be carefully optimized for each synthetic step [26]. Statistical experimental design approaches have proven valuable for systematic optimization of multi-parameter synthesis processes.

Biotechnological Production Using Microbial Systems

Biotechnological production of ligustroside using microbial systems represents an emerging approach that leverages the power of metabolic engineering and synthetic biology to achieve sustainable, scalable production of this valuable secoiridoid compound. While still in early development stages compared to other natural product biotechnology platforms, significant progress has been made in understanding the requirements for heterologous secoiridoid biosynthesis.

Microbial Host Selection and Engineering

The selection of appropriate microbial hosts for ligustroside production requires consideration of multiple factors including metabolic capacity, genetic tractability, and industrial scalability [27] [28]. Escherichia coli has emerged as a primary platform due to its well-characterized metabolism, extensive genetic tools, and proven track record for natural product biosynthesis [28] [29]. However, the complex nature of secoiridoid biosynthesis, involving multiple cytochrome P450 enzymes and specific cofactor requirements, presents significant challenges for bacterial expression systems [27].

Saccharomyces cerevisiae offers advantages for secoiridoid production due to its native capacity for terpenoid biosynthesis and established cytochrome P450 expression systems [28]. The endogenous mevalonate pathway provides natural precursors for terpenoid biosynthesis, while the endoplasmic reticulum provides an appropriate environment for P450 enzyme function [27]. Successful production of related monoterpenoid compounds, including artemisinic acid and other specialized metabolites, demonstrates the feasibility of this approach [28].

Engineering strategies for enhanced precursor availability have focused on increasing flux through the mevalonate and methylerythritol phosphate pathways [28]. Overexpression of rate-limiting enzymes, including hydroxymethylglutaryl-coenzyme A reductase and 1-deoxy-D-xylulose-5-phosphate synthase, has proven effective for increasing terpenoid precursor pools [27] [28]. Additionally, metabolic burden reduction through knockout of competing pathways and optimization of gene expression levels has improved overall system performance.

Pathway Reconstruction and Optimization

Complete reconstruction of the ligustroside biosynthetic pathway in microbial systems requires the coordinated expression of numerous enzymes from the universal terpenoid precursors to the final secoiridoid product [27] [29]. The pathway complexity, involving at least eight distinct enzymatic steps, presents significant challenges for metabolic engineering [27]. Modular approaches, where pathway segments are optimized independently before integration, have shown promise for managing this complexity [1].

Enzyme expression optimization involves balancing protein levels to avoid metabolic bottlenecks while minimizing cellular stress [28] [30]. Codon optimization for the chosen microbial host, selection of appropriate promoter strengths, and optimization of ribosome binding sites all contribute to efficient pathway function [28]. Additionally, the use of different plasmid systems or chromosomal integration strategies can help balance enzyme expression levels and improve system stability.

Cofactor availability represents a critical consideration for secoiridoid biosynthesis, particularly for the multiple cytochrome P450 enzymes involved in the pathway [27] [29]. Engineering strategies to enhance NADPH regeneration, optimize cytochrome P450 reductase expression, and provide appropriate electron transport systems are essential for efficient pathway function [28]. In some cases, the use of self-sufficient P450 enzymes that incorporate their own reductase domains has simplified cofactor requirements.

Fermentation Strategies and Process Development

Biotechnological production of ligustroside requires optimization of fermentation conditions to maximize product yield while maintaining cell viability and pathway activity [31] [32]. Temperature optimization is particularly critical given the thermal sensitivity of many secoiridoid compounds and the temperature requirements of heterologously expressed enzymes [32]. Studies have identified optimal fermentation temperatures in the range of 25-30°C for most secoiridoid-producing systems.

Media optimization involves providing appropriate carbon sources, nitrogen sources, and trace elements to support both cellular growth and specialized metabolite production [31] [32]. Complex media containing yeast extract and peptone have generally provided superior results compared to defined minimal media, likely due to the provision of cofactors and precursors required for pathway function [32]. pH control is also critical, with most systems performing optimally in the range of pH 6.5-7.5.

Feeding strategies can significantly impact ligustroside production by providing pathway precursors or relieving metabolic bottlenecks [31]. Fed-batch fermentation approaches that maintain optimal nutrient concentrations while avoiding substrate inhibition have shown promise for enhanced production [32]. Additionally, the use of inducible expression systems allows for decoupling of growth and production phases, potentially improving overall yields.

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

Wikipedia

Dates

2: Ríos JJ, Gil MJ, Gutiérrez-Rosales F. Solid-phase extraction gas chromatography-ion trap-mass spectrometry qualitative method for evaluation of phenolic compounds in virgin olive oil and structural confirmation of oleuropein and ligstroside aglycons and their oxidation products. J Chromatogr A. 2005 Nov 4;1093(1-2):167-76. Epub 2005 Oct 5. PubMed PMID: 16233882.

3: Andrewes P, Busch JL, de Joode T, Groenewegen A, Alexandre H. Sensory properties of virgin olive oil polyphenols: identification of deacetoxy-ligstroside aglycon as a key contributor to pungency. J Agric Food Chem. 2003 Feb 26;51(5):1415-20. PubMed PMID: 12590491.

4: Tasioula-Margari M, Tsabolatidou E. Extraction, Separation, and Identification of Phenolic Compounds in Virgin Olive Oil by HPLC-DAD and HPLC-MS. Antioxidants (Basel). 2015 Aug 13;4(3):548-62. doi: 10.3390/antiox4030548. PubMed PMID: 26783843; PubMed Central PMCID: PMC4665431.

5: De Nino A, Mazzotti F, Perri E, Procopio A, Raffaelli A, Sindona G. Virtual freezing of the hemiacetal-aldehyde equilibrium of the aglycones of oleuropein and ligstroside present in olive oils from Carolea and Coratina cultivars by ionspray ionization tandem mass spectrometry. J Mass Spectrom. 2000 Mar;35(3):461-7. PubMed PMID: 10767778.

6: Gousiadou C, Kokubun T, Martins J, Gotfredsen CH, Jensen SR. Iridoid glucosides in the endemic Picconia azorica (Oleaceae). Phytochemistry. 2015 Jul;115:171-4. doi: 10.1016/j.phytochem.2015.01.010. Epub 2015 Feb 13. PubMed PMID: 25687603.

7: García-Villalba R, Tomás-Barberán FA, Fança-Berthon P, Roller M, Zafrilla P, Issaly N, García-Conesa MT. Targeted and Untargeted Metabolomics to Explore the Bioavailability of the Secoiridoids from a Seed/Fruit Extract (Fraxinus angustifolia Vahl) in Human Healthy Volunteers: A Preliminary Study. Molecules. 2015 Dec 11;20(12):22202-19. doi: 10.3390/molecules201219845. PubMed PMID: 26690403.

8: Vougogiannopoulou K, Lemus C, Halabalaki M, Pergola C, Werz O, Smith AB 3rd, Michel S, Skaltsounis L, Deguin B. One-step semisynthesis of oleacein and the determination as a 5-lipoxygenase inhibitor. J Nat Prod. 2014 Mar 28;77(3):441-5. doi: 10.1021/np401010x. Epub 2014 Feb 25. PubMed PMID: 24568174.

9: Fabiani R. Anti-cancer properties of olive oil secoiridoid phenols: a systematic review of in vivo studies. Food Funct. 2016 Oct 12;7(10):4145-4159. Review. PubMed PMID: 27713961.

10: Ahn JH, Shin E, Liu Q, Kim SB, Choi KM, Yoo HS, Hwang BY, Lee MK. Secoiridoids from the stem barks of Fraxinus rhynchophylla with pancreatic lipase inhibitory activity. Nat Prod Res. 2013;27(12):1132-5. doi: 10.1080/14786419.2012.711328. Epub 2012 Jul 30. PubMed PMID: 22840217.

11: Alagna F, Mariotti R, Panara F, Caporali S, Urbani S, Veneziani G, Esposto S, Taticchi A, Rosati A, Rao R, Perrotta G, Servili M, Baldoni L. Olive phenolic compounds: metabolic and transcriptional profiling during fruit development. BMC Plant Biol. 2012 Sep 10;12:162. doi: 10.1186/1471-2229-12-162. PubMed PMID: 22963618; PubMed Central PMCID: PMC3480905.

12: Rubio-Senent F, Martos S, García A, Fernández-Bolaños JG, Rodríguez-Gutiérrez G, Fernández-Bolaños J. Isolation and Characterization of a Secoiridoid Derivative from Two-Phase Olive Waste (Alperujo). J Agric Food Chem. 2015 Feb 4;63(4):1151-1159. doi: 10.1021/jf5057716. Epub 2015 Jan 23. PubMed PMID: 25574580.

13: Melliou E, Zweigenbaum JA, Mitchell AE. Ultrahigh-pressure liquid chromatography triple-quadrupole tandem mass spectrometry quantitation of polyphenols and secoiridoids in california-style black ripe olives and dry salt-cured olives. J Agric Food Chem. 2015 Mar 11;63(9):2400-5. doi: 10.1021/jf506367e. Epub 2015 Feb 26. PubMed PMID: 25668132.

14: Šarolić M, Gugić M, Friganović E, Tuberoso CI, Jerković I. Phytochemicals and other characteristics of Croatian monovarietal extra virgin olive oils from Oblica, Lastovka and Levantinka varieties. Molecules. 2015 Mar 9;20(3):4395-409. doi: 10.3390/molecules20034395. PubMed PMID: 25759956.

15: Vichi S, Cortés-Francisco N, Caixach J. Insight into virgin olive oil secoiridoids characterization by high-resolution mass spectrometry and accurate mass measurements. J Chromatogr A. 2013 Aug 2;1301:48-59. doi: 10.1016/j.chroma.2013.05.047. Epub 2013 May 25. PubMed PMID: 23791146.

16: Busnena BA, Foudah AI, Melancon T, El Sayed KA. Olive secoiridoids and semisynthetic bioisostere analogues for the control of metastatic breast cancer. Bioorg Med Chem. 2013 Apr 1;21(7):2117-27. doi: 10.1016/j.bmc.2012.12.050. Epub 2013 Jan 9. PubMed PMID: 23403296.

17: Romero-Segura C, Sanz C, Perez AG. Purification and characterization of an olive fruit beta-glucosidase involved in the biosynthesis of virgin olive oil phenolics. J Agric Food Chem. 2009 Sep 9;57(17):7983-8. doi: 10.1021/jf901293c. PubMed PMID: 19689134.

18: Zhao GQ, Xia JJ, Dong JX. [Glycosides from flowers of Jasminum officinale L. var. grandiflorum]. Yao Xue Xue Bao. 2007 Oct;42(10):1066-9. Chinese. PubMed PMID: 18229614.

19: Gómez-Alonso S, Salvador MD, Fregapane G. Phenolic compounds profile of cornicabra virgin olive oil. J Agric Food Chem. 2002 Nov 6;50(23):6812-7. PubMed PMID: 12405780.

20: Gómez Caravaca AM, Carrasco Pancorbo A, Cañabate Díaz B, Segura Carretero A, Fernández Gutiérrez A. Electrophoretic identification and quantitation of compounds in the polyphenolic fraction of extra-virgin olive oil. Electrophoresis. 2005 Sep;26(18):3538-51. PubMed PMID: 16167367.